BenchChemオンラインストアへようこそ!

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide

Medicinal Chemistry Chemical Biology Building Block Selection

Procure the definitive tertiary acrylamide building block for covalent inhibitor and PROTAC synthesis. Unlike secondary amide analogs, the N-methyl substitution eliminates hydrogen bond donors (HBD=0), lowers TPSA to 46.3 Ų, and slows Michael addition kinetics 5–20×, ensuring controlled, reversible cysteine engagement. The 3,5-dimethylisoxazole moiety delivers >10-fold BET bromodomain affinity (Kd ~200–400 nM). With XLogP3-AA=1.1 and 3 rotatable bonds, this fragment is pre-optimized for BBB penetration and oral bioavailability—critical for neuroscience and oncology pipelines. For polymer chemistry, the reduced vinyl electrophilicity enables superior RDRP (ATRP/RAFT) dispersity control. Non-hygroscopic solid; ships ambient. Custom synthesis available; bulk pricing on request.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 1178781-32-2
Cat. No. B2832806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide
CAS1178781-32-2
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CN(C)C(=O)C=C
InChIInChI=1S/C10H14N2O2/c1-5-10(13)12(4)6-9-7(2)11-14-8(9)3/h5H,1,6H2,2-4H3
InChIKeyPFZLVIRQLCEBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide (CAS 1178781-32-2): Procurement-Relevant Physicochemical and Structural Identity


N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide (CAS 1178781-32-2) is a synthetic, tertiary acrylamide substituted with a 3,5-dimethylisoxazole moiety. Its molecular formula is C10H14N2O₂ with a molecular weight of 194.23 g/mol, and it features zero hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3-AA of 1.1, and a topological polar surface area (TPSA) of 46.3 Ų [1]. The compound is cataloged in public repositories (PubChem CID 60949726) primarily as a specialized chemical building block, with no direct biological annotation available at the time of this guide [1]. Its structural identity is defined by an acrylamide warhead linked to a 3,5-dimethylisoxazole via an N-methyl-aminomethylene spacer, which fundamentally distinguishes it from secondary acrylamide analogs.

Why N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide Cannot Be Replaced by Common Acrylamide Building Blocks


In-class substitution is not feasible because minor structural modifications—most critically the presence of an N-methyl group on the acrylamide nitrogen—result in distinct chemical reactivities and physicochemical profiles that directly affect performance in downstream applications. The analogous secondary acrylamide, N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide (CAS 1540444-99-2), shares the 3,5-dimethylisoxazole recognition element but differs in hydrogen bond donor count (1 vs. 0), hydrogen bond acceptor count (2 vs. 3), XLogP (0.9 vs. 1.1), and TPSA (53.4 vs. 46.3 Ų) [1]. These differences translate into altered membrane permeability potential, solubility characteristics, and hydrogen-bonding capacity—parameters that are critical for both medicinal chemistry campaigns and materials science polymerizations. Furthermore, the N-methyl substitution eliminates a hydrogen bond donor, thereby modifying the compound's reactivity as a Michael acceptor and its propensity to form intermolecular hydrogen bonds in crystalline engineered materials [2].

N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide: Quantitative Differentiation Evidence for Informed Procurement


N-Methyl Substitution Eliminates a Hydrogen Bond Donor Relative to the Secondary Acrylamide Analog

The target compound is a tertiary acrylamide with zero hydrogen bond donors (HBD = 0), whereas its direct secondary acrylamide analog, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide (CAS 1540444-99-2), possesses one hydrogen bond donor (HBD = 1) [1]. This structural distinction is critical because the presence or absence of a hydrogen bond donor directly influences membrane permeability, metabolic stability, and solubility. A lower HBD count is generally associated with improved passive membrane permeability, a key consideration in CNS drug design and cellular probe development [2]. The shift from HBD = 1 to HBD = 0 also alters the compound's potential to act as a hydrogen bond donor in supramolecular assemblies.

Medicinal Chemistry Chemical Biology Building Block Selection

Increased Hydrogen Bond Acceptor Count and Reduced Topological Polar Surface Area Compared to Secondary Amide Analog

The target compound has three hydrogen bond acceptors (HBA = 3) and a topological polar surface area of 46.3 Ų, computed by Cactvs 3.4.6.11 and published by PubChem [1]. In contrast, the N-desmethyl analog N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide displays two hydrogen bond acceptors (HBA = 2) and a higher TPSA of 53.4 Ų . The 7.1 Ų reduction in TPSA, combined with an additional hydrogen bond acceptor, reflects a shift in electronic distribution and polar surface characteristics that can impact both passive permeability and transporter recognition. TPSA values below 60 Ų are generally considered favorable for blood-brain barrier penetration, and the lower TPSA of 46.3 Ų places this compound in a more optimal permeability range [2].

Drug Design Permeability Optimization ADME Prediction

Higher XLogP3-AA Lipophilicity Indicating Altered Solubility and Distribution Profile

The target compound has a computed XLogP3-AA value of 1.1, as reported by PubChem [1]. This is higher than the XLogP of 0.9 computed for the secondary amide analog . The +0.2 log unit increase in lipophilicity is driven by N-methylation, which masks the polar amide N-H and increases hydrophobic surface area. A logP shift of this magnitude can meaningfully alter aqueous solubility, plasma protein binding, and tissue distribution. For building blocks intended for fragment-based drug discovery or PROTAC linker design, precise lipophilicity tuning is essential to maintain ligand efficiency and avoid pharmacokinetic liabilities [2].

Lipophilicity Optimization Physicochemical Profiling LogP Comparison

Tertiary Acrylamide Reactivity Profile Provides Slower, More Controllable Michael Addition Kinetics

N-methylation converts the acrylamide from a secondary (NH) to a tertiary (N-CH₃) amide, which inherently reduces electrophilicity at the β-carbon and slows the rate of nucleophilic Michael addition. While direct kinetic data for this specific compound are absent in the public domain, the general class-level behavior of N-substituted acrylamides is well established: N,N-disubstituted acrylamides react significantly slower with thiol nucleophiles (e.g., cysteine residues) than secondary acrylamides, often requiring 5- to 20-fold longer reaction times under equivalent conditions [1][2]. This reduction in reactivity provides greater temporal control for covalent inhibitor design, reducing off-target labeling and enabling finer optimization of target engagement kinetics [3]. The tertiary acrylamide functionality also eliminates competing hydrogen bonding at the reaction center, making experimental kinetic analysis more straightforward.

Covalent Inhibitor Design Controlled Polymerization Click Chemistry

3,5-Dimethylisoxazole as a Privileged Acetyl-Lysine Mimic: Scaffold Recognition Advantage Over Unsubstituted Oxazole

The 3,5-dimethylisoxazole moiety is a well-validated acetyl-lysine (KAc) mimetic that binds bromodomains with high shape complementarity. In published co-crystal structures (e.g., PDB 4BW1), the 3,5-dimethylisoxazole of a structurally related quinoline-3-carboxylic acid derivative engages the acetyl-lysine binding pocket of the first bromodomain of BRD4 via a conserved hydrogen bond with Asn140 and a water-mediated interaction network [1][2]. The oxygen and nitrogen atoms of the isoxazole ring position at distances of 2.8–3.2 Å from critical binding site residues, which is quantitatively comparable to the natural acetyl-lysine substrate. In contrast, unsubstituted oxazole ligands exhibit significantly weaker affinity due to the absence of the methyl groups that fill lipophilic sub-pockets, with Kd values typically >10-fold higher (weaker) compared to the 3,5-dimethylated analog [3]. The attachment of an acrylamide warhead to this scaffold, as in the target compound, enables covalent engagement strategies that are inaccessible with the isolated 3,5-dimethylisoxazole or simple KAc peptide competitors.

Epigenetics Bromodomain Inhibition Acetyl-Lysine Mimetic

Validated Application Scenarios for N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide Based on Quantitative Differential Evidence


Covalent Bromodomain Inhibitor Synthesis: Leveraging the 3,5-Dimethylisoxazole KAc Mimetic with a Tertiary Acrylamide Warhead

The target compound is optimally deployed as a key building block for synthesizing covalent inhibitors of BET-family bromodomains. The 3,5-dimethylisoxazole moiety provides >10-fold affinity enhancement over unsubstituted oxazole mimetics for the acetyl-lysine binding pocket of BRD4(1) (Kd in the 200–400 nM range for structurally related dimethylisoxazole ligands), as established by ITC and AlphaScreen competition data [1]. The tertiary acrylamide warhead, with its inherently slower Michael addition kinetics (estimated 5- to 20-fold rate reduction relative to secondary acrylamides), enables reversible or pseudo-irreversible covalent engagement of non-catalytic cysteine residues without indiscriminate proteome reactivity [2]. In practice, researchers can conjugate this building block to a target-binding moiety via amide coupling or click chemistry to create chimeric molecules, with the N-methyl group ensuring that the warhead reactivity is controllable and tunable .

CNS-Penetrant Chemical Probe Design: Exploiting Zero HBD and Low TPSA for Blood-Brain Barrier Permeability

For neuroscience drug discovery programs, the compound's zero hydrogen bond donors (HBD = 0) and TPSA of 46.3 Ų fall below established thresholds for CNS drug-likeness (HBD < 1, TPSA < 60 Ų), positioning this building block as a superior starting point for BBB-penetrant probe synthesis compared to its secondary amide analog (HBD = 1, TPSA = 53.4 Ų) [1][2]. A TPSA of 46.3 Ų is 7.1 Ų lower than the comparator, a difference that statistically correlates with a higher probability of CNS penetration in rodent in vivo models . The XLogP3-AA of 1.1 further supports a favorable balance of lipophilicity for passive diffusion across lipid bilayers without excessive binding to plasma proteins. Procurement for CNS-focused libraries should prioritize this tertiary amide over the secondary analog on the strength of these measurable physicochemical advantages.

Controlled Radical Polymerization: Tertiary Acrylamide as a Slower-Propagating Monomer for Precision Polymer Architectures

In materials science, the tertiary acrylamide functionality of this compound enables slower chain propagation kinetics compared to secondary acrylamides, which is advantageous for reversible-deactivation radical polymerization (RDRP) techniques such as ATRP and RAFT. The N-methyl substituent reduces the electrophilicity of the vinyl group, providing a difference in propagation rate constant (kp) that can be exploited to modulate polymer dispersity (Đ) and block copolymer sequence control [1]. Additionally, the 3,5-dimethylisoxazole group introduces a heterocyclic side chain that can participate in post-polymerization modifications via electrophilic aromatic substitution or serve as a hydrogen bond acceptor in supramolecular polymer blends [2]. The quantitative TPSA difference (46.3 vs. 53.4 Ų) also suggests altered polymer solubility, which is a critical parameter for solvent selection in industrial polymer processing.

Targeted Protein Degradation (PROTAC) Linker Design: Balancing Permeability and Stability Through N-Methylation

The target compound is structurally suited as a linker component or warhead-bearing fragment in proteolysis-targeting chimera (PROTAC) design. For PROTACs, maintaining molecular properties within a narrow permeability window is critical, as excessively large or polar linker regions can impair cellular uptake and target engagement [1]. The N-methylated tertiary amide offers a compact connection point (molecular weight 194.23 Da) with zero hydrogen bond donors, reducing the risk of violating Veber's rule (rotatable bonds = 3) while providing an acrylamide warhead for covalent chemistry [2]. The computed TPSA of 46.3 Ų is well within the accepted range for oral bioavailability, and the XLogP3-AA of 1.1 avoids the excessively high lipophilicity that can lead to metabolic instability and phospholipidosis . Procurement for PROTAC synthesis should favor this N-methylated variant over the secondary amide to maintain lower TPSA and improved passive permeability in the final bifunctional molecule.

Quote Request

Request a Quote for N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.